![molecular formula C22H14BrClF3N3O B2540954 6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one CAS No. 2085690-22-6](/img/structure/B2540954.png)
6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , 6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one, is a derivative of the quinazolinone family. Quinazolinones are heterocyclic compounds that have been extensively studied due to their diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, antiviral, and anticancer properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the condensation of anthranilic acid derivatives with various synthons. For instance, 6-bromo-2,3-disubstituted 4(3H)-quinazolinones have been synthesized by condensation of 6-bromo-2-substituted-benzoxazin-4-one with different reagents such as trimethoprim, pyrimethamine, and lamotrigine . Other methods include reacting bromoanthranilic acid with benzoyl chloride and substituted amino synthons . The structures of these compounds are confirmed using spectroscopic methods such as IR, 1H NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a 6-bromo substituent and various other functional groups attached to the quinazolinone core. These modifications significantly influence the biological activity of the compounds. The molecular docking studies are often performed to understand the interaction of these compounds with biological targets, such as EGFR tyrosine kinase in the case of anticancer agents .
Chemical Reactions Analysis
Quinazolinone derivatives undergo various chemical reactions, including further condensation with aldehydes to form chalcone derivatives, reactions with bromine and thiourea to form aminothiazole derivatives, and cyclization reactions to afford different cyclized products . These reactions expand the chemical diversity of the quinazolinone core and allow for the synthesis of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their substituents. Computational tools such as PASS, Molinspiration, Osiris, and Swiss ADME are used to predict properties like drug-likeness, bioactivity scores, toxicity, and potential molecular targets . These predictions are essential for understanding the pharmacokinetic and pharmacodynamic profiles of the compounds and for guiding further modifications to enhance their biological efficacy.
Case Studies
Several studies have demonstrated the biological activities of quinazolinone derivatives. For example, some derivatives have shown significant antibacterial and antifungal activity against various strains, as well as anti-inflammatory activity in the carrageenan-induced paw oedema test in rats . Others have exhibited potent antiviral activity against vaccinia virus and have been suggested to possess activity against Pox viruses . Additionally, certain quinazolinone derivatives have been screened for analgesic and anti-inflammatory activities, with some showing comparable activity to standard drugs like indomethacin .
Mécanisme D'action
Target of Action
It’s known that similar compounds with trifluoromethylpyridine (tfmp) derivatives have been used in the agrochemical and pharmaceutical industries . These compounds are thought to interact with various targets to exert their effects, but the specific targets for this compound need further investigation.
Mode of Action
It’s known that similar compounds with tfmp derivatives have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety . These properties may influence the compound’s interaction with its targets.
Biochemical Pathways
Similar compounds with tfmp derivatives have been used in the agrochemical and pharmaceutical industries, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Similar compounds with tfmp derivatives have been used in the agrochemical and pharmaceutical industries, suggesting that they may have various molecular and cellular effects .
Propriétés
IUPAC Name |
6-bromo-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClF3N3O/c1-12-4-2-3-5-15(12)20-29-18-7-6-14(23)9-16(18)21(31)30(20)11-19-17(24)8-13(10-28-19)22(25,26)27/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLUYFNVWJBXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)N2CC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

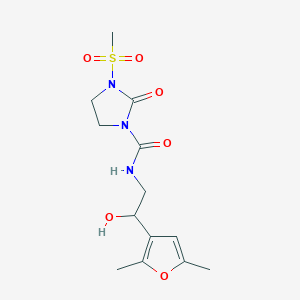
![Ethyl 8-bromo-3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2540873.png)

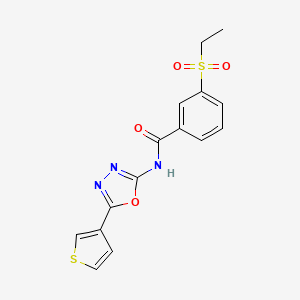
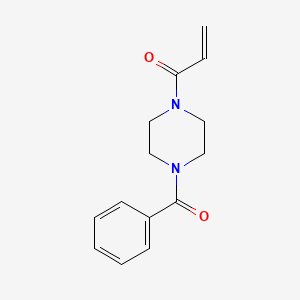
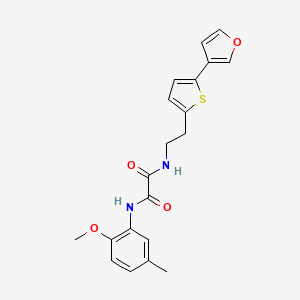
![3-(3-methylphenyl)-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2540883.png)
![Methyl 2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2540884.png)
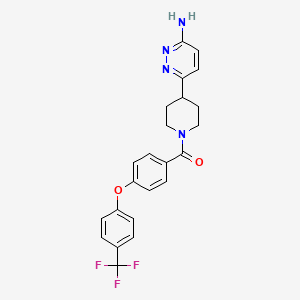
![2-[(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2540887.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2540888.png)
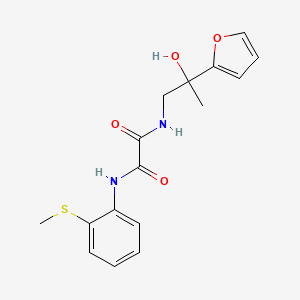
![3-[2-(Propan-2-yloxymethyl)morpholin-4-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2540893.png)
![4,4-dimethyl-2,6-dioxo-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbothioamide](/img/structure/B2540894.png)